molecular formula C4H4Cl2N2 B136600 3,5-Dichloro-1-methylpyrazole CAS No. 150311-67-4

3,5-Dichloro-1-methylpyrazole

Cat. No. B136600
M. Wt: 150.99 g/mol
InChI Key: SKSICRRGMZUWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-1-methylpyrazole (DCMP) is a chemical compound that has been extensively studied in the field of chemical biology. This compound is known to have a wide range of applications, including as a tool for studying protein function and as a potential therapeutic agent for various diseases. In

Mechanism Of Action

3,5-Dichloro-1-methylpyrazole inhibits LSD1 by binding to its active site, preventing it from demethylating histone proteins. This results in an increase in histone methylation, which in turn leads to changes in gene expression. The exact mechanism of action of 3,5-Dichloro-1-methylpyrazole is still being studied, but it is believed to involve the formation of a covalent bond between 3,5-Dichloro-1-methylpyrazole and LSD1.

Biochemical And Physiological Effects

3,5-Dichloro-1-methylpyrazole has been shown to have a wide range of biochemical and physiological effects. In addition to its role in regulating gene expression, 3,5-Dichloro-1-methylpyrazole has been shown to inhibit the growth of cancer cells and promote the differentiation of stem cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3,5-Dichloro-1-methylpyrazole is its selectivity for LSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, 3,5-Dichloro-1-methylpyrazole has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, 3,5-Dichloro-1-methylpyrazole is not very soluble in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 3,5-Dichloro-1-methylpyrazole. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 3,5-Dichloro-1-methylpyrazole. Another area of interest is the use of 3,5-Dichloro-1-methylpyrazole as a potential therapeutic agent for various diseases, particularly cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 3,5-Dichloro-1-methylpyrazole and its potential long-term effects on human health.
Conclusion:
In conclusion, 3,5-Dichloro-1-methylpyrazole is a chemical compound with a wide range of applications in chemical biology research. It has been shown to selectively inhibit the activity of LSD1, a key enzyme involved in regulating gene expression. 3,5-Dichloro-1-methylpyrazole has a number of biochemical and physiological effects and may have potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 3,5-Dichloro-1-methylpyrazole and its potential long-term effects on human health.

Synthesis Methods

3,5-Dichloro-1-methylpyrazole can be synthesized through a multistep process involving the reaction of 3,5-dichloropyrazole with methyl iodide. The resulting product is then purified through column chromatography to obtain pure 3,5-Dichloro-1-methylpyrazole. This synthesis method has been optimized to produce high yields of pure 3,5-Dichloro-1-methylpyrazole, making it a useful tool for chemical biology research.

Scientific Research Applications

3,5-Dichloro-1-methylpyrazole has been widely used as a tool for studying protein function, particularly in the field of epigenetics. It has been shown to selectively inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression. By inhibiting LSD1, 3,5-Dichloro-1-methylpyrazole can modulate gene expression and potentially be used as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

3,5-dichloro-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSICRRGMZUWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-1-methylpyrazole

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